Ethyl 3-bromoisoxazole-5-carboxylate
Overview
Description
Ethyl 3-bromoisoxazole-5-carboxylate is a chemical compound with the molecular formula C6H6BrNO3 and a molecular weight of 220.02 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Ethyl 3-bromoisoxazole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the cycloaddition reaction of ethyl 3-bromoacrylate with nitrile oxide, which is generated in situ from the corresponding nitro compound . The reaction typically requires a catalyst such as copper(I) or ruthenium(II) to proceed efficiently . Another method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .
Chemical Reactions Analysis
Ethyl 3-bromoisoxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Scientific Research Applications
Ethyl 3-bromoisoxazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 3-bromoisoxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Ethyl 3-bromoisoxazole-5-carboxylate can be compared with other isoxazole derivatives, such as ethyl 3-chloroisoxazole-5-carboxylate and ethyl 3-fluoroisoxazole-5-carboxylate . These compounds share similar structural features but differ in their reactivity and biological activities due to the presence of different halogen atoms. The bromine atom in this compound makes it more reactive in substitution reactions compared to its chloro and fluoro counterparts .
Biological Activity
Ethyl 3-bromoisoxazole-5-carboxylate (EBIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula and a molecular weight of approximately 220.02 g/mol, EBIC features a bromine atom at the 3-position of the isoxazole ring, which contributes to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The unique structure of EBIC includes an ethyl ester group at the 5-position of the isoxazole ring, which enhances its solubility and biological interactions. The presence of the bromine atom plays a crucial role in modulating its biological activity, making it a valuable scaffold for drug development.
Property | Value |
---|---|
Molecular Formula | C₆H₆BrN₁O₃ |
Molecular Weight | 220.02 g/mol |
CAS Number | 105174-97-8 |
Melting Point | Not specified |
Boiling Point | Not specified |
Biological Activities
Research indicates that EBIC exhibits various biological activities, particularly in anti-inflammatory and antimicrobial domains. Its derivatives have shown promise as potential therapeutic agents, primarily due to their ability to interact with specific biological targets.
Anti-Inflammatory Activity
EBIC has been studied for its anti-inflammatory properties. It interacts with enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). By inhibiting these enzymes, EBIC may reduce the production of pro-inflammatory mediators.
Case Study:
In a study examining the effects of EBIC on inflammatory markers in vitro, it was found that treatment with EBIC significantly decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured macrophages, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
EBIC has also been evaluated for its antimicrobial properties. Research has demonstrated that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
A study investigating the antimicrobial efficacy of EBIC revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. The mechanism appears to involve disruption of bacterial cell membrane integrity .
The mechanism by which EBIC exerts its biological effects is multifaceted. Its interaction with specific receptors or enzymes can lead to modulation of signaling pathways associated with inflammation and infection.
- Enzyme Inhibition: EBIC acts as an inhibitor for key enzymes involved in inflammatory processes.
- Membrane Disruption: The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Molecular Mimicry: The isoxazole ring structure can mimic natural substrates or inhibitors within biological systems, enhancing its efficacy against specific targets.
Synthesis Routes
Several synthetic methods have been developed to produce EBIC efficiently. These methods often involve multi-step reactions starting from simpler precursors.
Common Synthetic Route:
- Formation of Isoxazole Ring: A condensation reaction between appropriate carbonyl compounds and hydroxylamine.
- Bromination: Introduction of the bromine atom at the 3-position using brominating agents.
- Esterification: Reaction with ethyl chloroformate to form the ethyl ester at the 5-position.
Future Directions
Research into EBIC's biological activity is ongoing, with a focus on:
- Derivatization: Exploring modifications to enhance potency and selectivity against specific targets.
- In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Combination Therapies: Investigating synergistic effects when combined with other therapeutic agents.
Properties
IUPAC Name |
ethyl 3-bromo-1,2-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFWSORQDIUISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549891 | |
Record name | Ethyl 3-bromo-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105174-97-8 | |
Record name | Ethyl 3-bromo-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-bromoisoxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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